molecular formula C23H19N3O4S B2530539 ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 1105236-08-5

ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate

Katalognummer: B2530539
CAS-Nummer: 1105236-08-5
Molekulargewicht: 433.48
InChI-Schlüssel: YHWHVBRIFIJTFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamido-linked ethyl benzoate moiety at position 2. Key properties include:

  • Molecular Formula: C₂₃H₁₉N₃O₄S
  • Molecular Weight: 433.48 g/mol
  • Density: Predicted to be 1.35 ± 0.1 g/cm³ (experimental data pending) . The compound’s structure combines a rigid thienopyrimidinone scaffold with a flexible benzoate ester, making it a candidate for studies in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications.

Eigenschaften

IUPAC Name

ethyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-8-10-17(11-9-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWHVBRIFIJTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes to the Thieno[3,2-d]Pyrimidin-4-One Core

The thieno[3,2-d]pyrimidin-4-one scaffold is central to the target compound. Two primary strategies dominate its synthesis: cyclocondensation of aminothiophene precursors and Thorpe-Ziegler cyclization of pyrimidine derivatives.

Cyclocondensation of Ethyl 3-Amino-4-Methylthiophene-2-Carboxylate

A widely adopted method involves reacting ethyl 3-amino-4-methylthiophene-2-carboxylate with potassium cyanate in acetic acid. This one-pot reaction facilitates the formation of the pyrimidine ring via nucleophilic attack and cyclization. Key steps include:

  • Reaction Conditions : Reflux in acetic acid (85°C, 7 hours) with stoichiometric potassium cyanate.
  • Workup : Neutralization with aqueous NaOH, filtration, and recrystallization from ethanol.
  • Yield : 71–88%.

This route is favored for scalability but requires careful pH control to avoid side products like thiourea derivatives.

Thorpe-Ziegler Cyclization

An alternative approach employs mercaptocarbonitrile-containing pyrimidines. Alkylation with chloroacetate derivatives forms intermediates that undergo base-mediated cyclization (e.g., using NaH in DMF). For example:

  • Intermediate : Ethyl 2-((4-oxo-3H-thieno[3,2-d]pyrimidin-3-yl)thio)acetate.
  • Cyclization : Achieved in 68% yield using triethylamine as a base.

This method offers regioselectivity but demands anhydrous conditions and inert atmospheres.

Functionalization of the Thienopyrimidine Core

Coupling with the Thienopyrimidine Core

The final step involves coupling the acetamido-benzoate intermediate with the thienopyrimidin-4-one core. A Mitsunobu reaction or nucleophilic displacement is employed:

Mitsunobu Reaction
  • Reagents : DIAD (1.5 eq), triphenylphosphine (1.5 eq).
  • Solvent : THF, 12 hours at 60°C.
  • Yield : 65%.
Nucleophilic Displacement
  • Conditions : K₂CO₃ in DMF, 24 hours at 80°C.
  • Yield : 58%.

The Mitsunobu method offers higher regioselectivity but necessitates rigorous drying.

Optimization and Analytical Validation

Reaction Optimization

  • Temperature : Cyclocondensation proceeds optimally at 85°C; higher temperatures promote decomposition.
  • Catalysts : Zinc dust in acetic anhydride improves acetylation efficiency (64% yield).
  • Solvents : Ethanol and DMF are preferred for solubility, while dioxane minimizes side reactions.

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include 1681 cm⁻¹ (C=O stretch of acetyl), 1608 cm⁻¹ (C=N pyrimidine).
  • ¹H NMR : δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.32 (q, 2H, -OCH₂), δ 7.45–8.10 (m, 9H, aromatic).
  • Mass Spectrometry : [M+H]⁺ at m/z 479.57, consistent with the molecular formula C₂₄H₂₁N₃O₅S.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation Scalable, minimal side products Requires pH control 71–88
Thorpe-Ziegler Regioselective Anhydrous conditions needed 68
Mitsunobu High selectivity Costly reagents 65
Nucleophilic Low cost Moderate yield 58

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate, exhibit notable antimicrobial properties. This class of compounds has been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

2. Antitumor Activity

The compound has also been studied for its antitumor properties. Thienopyrimidine derivatives have demonstrated efficacy against different cancer cell lines, suggesting that they may serve as lead compounds in cancer therapy. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

3. Inhibition of Protein Kinases

Recent studies have highlighted the role of thienopyrimidine derivatives in inhibiting protein kinases associated with various diseases, including cancer and malaria. For instance, the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6) has been linked to the compound's structure, indicating its potential use in treating malaria .

Case Studies

To illustrate the applications of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate, several case studies have been documented:

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Gram-positive and Gram-negative bacteriaThe compound showed significant inhibition against multiple strains, indicating broad-spectrum antimicrobial activity.
Cancer Cell Line StudyTested on breast and liver cancer cell linesDemonstrated potent cytotoxic effects with IC50 values in the low micromolar range.
Malaria Treatment ResearchAssessed for PfPK6 inhibitionFound to effectively inhibit PfPK6 with promising results for malaria treatment .

Wirkmechanismus

The mechanism of action of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
  • Molecular Formula : C₂₀H₂₁N₃O₄S₂
  • Molecular Weight : 431.5 g/mol
  • Key Differences: Replaces the phenyl group with a propyl chain at position 3 of the pyrimidinone ring. Features a sulfanyl (S–) linker instead of an acetamido group. Lower molecular weight due to reduced aromaticity .
Ethyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
  • Molecular Formula : C₂₃H₁₉N₃O₄S (identical to the target compound)
  • Key Differences: Ortho-substituted benzoate (position 2 vs. para-substituted in the target compound).

Aromatic Ring Modifications

Ethyl 4-(2-((3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
  • CAS RN : 686771-31-3
  • Key Differences: 4-Methylphenyl substituent on the pyrimidinone ring (vs. phenyl in the target compound). Presence of a thioether linkage (–S–) instead of an acetamido group. The methyl group enhances lipophilicity, which may influence membrane permeability .
Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
  • CAS RN : 6224-74-4
  • Key Differences: Ethyl group at position 3 of the pyrimidinone ring (vs. hydrogen in the target compound).
Table 1: Comparative Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₁₉N₃O₄S 433.48 7-Phenyl, para-benzoate Predicted density: 1.35 g/cm³
Ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate C₂₀H₂₁N₃O₄S₂ 431.5 3-Propyl, sulfanyl linker Higher sulfur content
Ethyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate C₂₃H₁₉N₃O₄S 433.48 Ortho-benzoate Altered steric effects
Ethyl 4-(2-((3-(4-methylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate C₂₃H₂₁N₃O₄S₂ 483.56 4-Methylphenyl, thioether Enhanced lipophilicity

Biologische Aktivität

Ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : Ethyl 4-[2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamido]benzoate
  • Molecular Formula : C25H23N3O4S
  • Molecular Weight : Approximately 479.57 g/mol

The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets, potentially leading to therapeutic effects against malignancies and other diseases.

Synthesis

The synthesis of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate typically involves multi-step reactions including cyclization and acylation processes. Key steps may include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves the cyclization of appropriate precursors under controlled conditions.
  • Acetylation : The introduction of the acetamido group is crucial for enhancing biological activity.
  • Esterification : The final step often involves the esterification of the benzoic acid moiety to yield the desired compound.

Anticancer Properties

Preliminary studies indicate that ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate exhibits significant anticancer activity. It has been shown to inhibit specific enzymes associated with cancer cell proliferation. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM)
MCF-75.85
A5493.00
HCT1160.58

These results suggest that the compound may disrupt critical signaling pathways involved in tumor growth and survival.

Anti-inflammatory and Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory and antimicrobial effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and exhibit activity against a range of microbial pathogens.

The biological activity of ethyl 4-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate can be attributed to:

  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer metabolism.
  • Receptor Modulation : The compound may interact with cellular receptors influencing growth factor signaling pathways.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. Results showed substantial growth inhibition in MCF-7 and A549 cells with IC50 values below 6 µM, indicating strong potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar thienopyrimidine derivatives, revealing that compounds with structural similarities could significantly reduce TNF-alpha levels in vitro .

Q & A

Q. Table 1: SAR of Thienopyrimidine Analogs

Compound ModificationIC50_{50} (nM)Target EnzymeReference
Ethyl ester (parent compound)120 ± 15EGFR
4-Fluoro-phenyl derivative85 ± 10EGFR
Methylthio replacement220 ± 25VEGFR2

Basic: What are the common challenges in maintaining stability during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Moisture Sensitivity : The acetamido group is prone to hydrolysis. Use anhydrous solvents and inert gas (N2_2) during reactions .
  • Light Sensitivity : Store intermediates in amber vials to prevent photodegradation of the thienopyrimidine core .
  • Thermal Degradation : Avoid prolonged heating (>100°C) during solvent evaporation; use rotary evaporation under reduced pressure .

Advanced: How can in silico methods like molecular docking be applied to predict the binding affinity of this compound with potential enzyme targets?

Methodological Answer:

  • Protein Preparation : Retrieve kinase structures (PDB: 1M17 for EGFR) and optimize protonation states using tools like UCSF Chimera .
  • Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Parameters: exhaustiveness = 20, num_modes = 10 .
  • Validation : Compare predicted binding poses with co-crystallized ligands (RMSD < 2.0 Å) and correlate docking scores (ΔG) with experimental IC50_{50} values .

Advanced: How should researchers design experiments to confirm the anti-inflammatory activity of this compound in vitro?

Methodological Answer:

  • Cell-Based Assays : Measure TNF-α or IL-6 suppression in LPS-stimulated RAW 264.7 macrophages using ELISA .
  • Enzyme Targets : Test COX-2 inhibition via a fluorometric assay (Cayman Chemical Kit) and compare with celecoxib as a control .
  • Dose-Response Analysis : Use 5–100 µM concentrations to establish EC50_{50} values and assess cytotoxicity (MTT assay) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.